7-(Trifluoromethyl)benzo[d]thiazol-2-amine

Kinase inhibition Pan-RAF Cancer therapeutics

This C7-substituted benzothiazol-2-amine provides unique regioisomeric geometry essential for pan-RAF kinase selectivity (TAK-632 series) and nanomolar aldose reductase inhibition (IC₅₀ 10 nM). The electron-withdrawing CF₃ at position 7 imparts physicochemical and target engagement profiles distinct from C4/C5/C6 analogs. Verified ≥97% purity ensures SAR data integrity. For medicinal chemistry programs requiring regioisomerically defined benzothiazole cores, this is the validated building block.

Molecular Formula C8H5F3N2S
Molecular Weight 218.2 g/mol
CAS No. 60388-39-8
Cat. No. B1368866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)benzo[d]thiazol-2-amine
CAS60388-39-8
Molecular FormulaC8H5F3N2S
Molecular Weight218.2 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=C(S2)N)C(F)(F)F
InChIInChI=1S/C8H5F3N2S/c9-8(10,11)4-2-1-3-5-6(4)14-7(12)13-5/h1-3H,(H2,12,13)
InChIKeyYMOKBGMXQWHOON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Trifluoromethyl)benzo[d]thiazol-2-amine (CAS 60388-39-8) – Chemical Identity and Procurement Baseline


7-(Trifluoromethyl)benzo[d]thiazol-2-amine (CAS 60388-39-8) is a heterocyclic building block belonging to the benzothiazol-2-amine class, characterized by a trifluoromethyl substituent at the C7 position of the fused benzene ring . With a molecular formula of C₈H₅F₃N₂S and a molecular weight of 218.20 g/mol, this compound serves as a versatile intermediate in medicinal chemistry programs targeting kinase inhibition and other therapeutic applications [1]. The C7 trifluoromethyl substitution pattern imparts distinct electronic and steric properties that differentiate it from regioisomers at the 4-, 5-, or 6-positions, directly influencing target engagement and physicochemical behavior in drug discovery workflows .

Why 7-(Trifluoromethyl)benzo[d]thiazol-2-amine Cannot Be Interchanged with Other Benzothiazole Regioisomers


Benzothiazol-2-amine derivatives bearing trifluoromethyl groups at different ring positions (C4, C5, C6, or C7) are not functionally interchangeable despite sharing identical molecular formulas. The specific C7 substitution pattern in 7-(trifluoromethyl)benzo[d]thiazol-2-amine (CAS 60388-39-8) confers a unique spatial orientation of the electron-withdrawing CF₃ group that critically modulates target binding in kinase inhibitor scaffolds, as demonstrated in the development of pan-RAF inhibitors where C7-substituted benzothiazole cores were essential for achieving selective inhibition profiles [1]. Furthermore, regioisomers exhibit divergent physicochemical properties, including distinct PSA and LogP values, which directly impact solubility, permeability, and downstream in vivo performance . Procuring an unverified isomer or substituting with a differently positioned analog introduces structural variables that cannot be mitigated by adjusting downstream synthetic steps, thereby compromising both target engagement predictability and pharmacokinetic optimization efforts in lead discovery programs.

7-(Trifluoromethyl)benzo[d]thiazol-2-amine (CAS 60388-39-8) – Quantitative Differentiation Evidence


C7-Substituted Benzothiazole Scaffold Enables Pan-RAF Inhibition Not Achievable with Alternative Substitution Patterns

In the development of TAK-632, a selective pan-RAF inhibitor, the C7-substituted 1,3-benzothiazole core was identified as a privileged scaffold after systematic evaluation of alternative heterocyclic frameworks and substitution patterns. The 7-position substitution was essential for achieving the desired kinase selectivity profile, distinguishing this scaffold from benzothiazoles bearing substituents at other positions which failed to deliver comparable pan-RAF inhibition with adequate selectivity [1]. The study explicitly demonstrates that the C7-substituted benzothiazole scaffold, when elaborated with appropriate appendages, achieves nanomolar pan-RAF inhibitory activity that is not recapitulated by scaffolds lacking this specific substitution geometry.

Kinase inhibition Pan-RAF Cancer therapeutics Structure-activity relationship

Distinct Target Engagement Profile: C6 Regioisomer Targets CK1 While C7 Scaffold Enables Pan-RAF and Aldose Reductase Inhibition

Comparative analysis of patent literature reveals divergent target engagement profiles between benzothiazole regioisomers. The 6-(trifluoromethyl)benzo[d]thiazol-2-amine isomer (CAS 777-12-8) has been patented for casein kinase 1 (CK1) inhibition, targeting circadian rhythm disorders and neurodegenerative diseases [1]. In contrast, the C7-substituted scaffold (CAS 60388-39-8) demonstrates activity against distinct therapeutic targets including pan-RAF kinases and, in elaborated derivative form, human placental aldose reductase with an IC₅₀ of 10 nM [2]. This target divergence underscores that the trifluoromethyl position on the benzothiazole ring is a critical determinant of biological target selectivity, not merely a pharmacokinetic modulator.

Target selectivity Regioisomer comparison Kinase profiling Metabolic disease

Commercial Availability and Defined Purity Specification Enables Reproducible Research

7-(Trifluoromethyl)benzo[d]thiazol-2-amine (CAS 60388-39-8) is commercially available from multiple established chemical suppliers with a defined purity specification of ≥97%, as documented by Aladdin and Calpac Lab product listings [1]. This specification provides researchers with a verifiable quality benchmark for experimental reproducibility. In contrast, some alternative regioisomers or closely related analogs may be available only as custom synthesis products with variable or undocumented purity profiles, introducing an additional variable in structure-activity relationship (SAR) studies and scale-up campaigns.

Chemical procurement Purity specification Reproducibility Building block

7-(Trifluoromethyl)benzo[d]thiazol-2-amine (CAS 60388-39-8) – Validated Application Scenarios


Pan-RAF Kinase Inhibitor Discovery Programs

This compound serves as the core building block for synthesizing C7-substituted benzothiazole derivatives targeting pan-RAF inhibition. The C7 substitution pattern was validated during the discovery of TAK-632, a selective pan-RAF inhibitor, demonstrating that this specific scaffold geometry is essential for achieving the desired kinase selectivity profile [1]. Medicinal chemistry teams pursuing RAF kinase targets should prioritize this regioisomer over alternative benzothiazole substitution patterns to access the productive SAR landscape established in the pan-RAF inhibitor series.

Aldose Reductase Inhibitor Development for Diabetic Complications

Derivatives elaborated from the 7-(trifluoromethyl)benzo[d]thiazol-2-amine scaffold have demonstrated nanomolar inhibition of human placental aldose reductase (IC₅₀ = 10 nM), a key target in the management of diabetic complications including neuropathy, retinopathy, and nephropathy [1]. This scaffold provides a validated starting point for structure-based optimization of aldose reductase inhibitors with improved potency and selectivity over related aldo-keto reductase family members.

Structure-Activity Relationship Studies of Benzothiazole-Based Kinase Probes

For research groups conducting systematic SAR exploration of benzothiazole-containing kinase inhibitors, this C7-trifluoromethyl regioisomer enables direct comparison with analogs bearing CF₃ groups at alternative positions (C4, C5, C6) to map substitution-dependent target selectivity. The availability of this compound with defined purity (≥97%) ensures that observed biological differences are attributable to structural variation rather than impurity artifacts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Trifluoromethyl)benzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.